- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

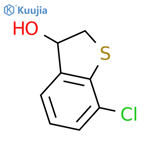

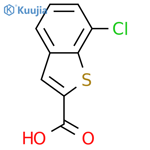

![7-Chlorobenzo[b]thiophene structure](https://es.kuujia.com/scimg/cas/90407-14-0x500.png)

7-Chlorobenzo[b]thiophene structure

Nombre del producto:7-Chlorobenzo[b]thiophene

Número CAS:90407-14-0

MF:C8H5ClS

Megavatios:168.643299818039

MDL:MFCD00130097

CID:798323

PubChem ID:11062812

7-Chlorobenzo[b]thiophene Propiedades químicas y físicas

Nombre e identificación

-

- 7-Chlorobenzo[b]thiophene

- 7-chloro-1-benzothiophene

- 7-CHLORO-BENZO[B]THIOPHENE

- Benzo[b]thiophene,7-chloro-

- Benzo[b]thiophene, 7-chloro-

- 7-chlorobenzothiophene

- GKWIITWUDNYXMG-UHFFFAOYSA-N

- FCH839645

- 5048AC

- AK116287

- AX8110506

- 7-Chlorobenzo[b]thiophene (ACI)

- 90407-14-0

- J-519213

- DB-026985

- AS-42000

- SCHEMBL594318

- CS-B1087

- AKOS006275448

- DTXSID00453774

- SY242970

- MFCD00130097

- EN300-3458695

-

- MDL: MFCD00130097

- Renchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- Clave inchi: GKWIITWUDNYXMG-UHFFFAOYSA-N

- Sonrisas: ClC1C2=C(C=CS2)C=CC=1

Atributos calculados

- Calidad precisa: 167.98000

- Masa isotópica única: 167.980049

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 126

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.6

- Superficie del Polo topológico: 28.2

Propiedades experimentales

- PSA: 28.24000

- Logp: 3.55470

7-Chlorobenzo[b]thiophene Información de Seguridad

7-Chlorobenzo[b]thiophene Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chlorobenzo[b]thiophene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1087-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 5g |

$1050.0 | 2022-04-26 | |

| abcr | AB448609-250mg |

7-Chloro-benzo[b]thiophene, 95%; . |

90407-14-0 | 95% | 250mg |

€150.40 | 2025-02-14 | |

| ChemScence | CS-B1087-100mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 100mg |

$105.0 | 2022-04-26 | |

| Ambeed | A811166-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98% | 5g |

$644.0 | 2023-09-02 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$240 | 2021-08-05 | |

| eNovation Chemicals LLC | D747363-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95% | 5g |

$980 | 2024-06-07 | |

| Chemenu | CM129467-1g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 1g |

$466 | 2021-08-05 | |

| Chemenu | CM129467-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 5g |

$1625 | 2021-08-05 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$68 | 2024-07-20 | |

| Enamine | EN300-3458695-2.5g |

7-chloro-1-benzothiophene |

90407-14-0 | 95.0% | 2.5g |

$389.0 | 2025-03-18 |

7-Chlorobenzo[b]thiophene Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Referencia

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Referencia

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Referencia

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

Condiciones de reacción

Referencia

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Referencia

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen sulfide

Referencia

- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Referencia

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

- Adamantane-1-thiol

- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

- 7-Chloro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-2-fluorobenzaldehyde

- 2-Bromo-1,1-diethoxyethane

- Benzo[b]thiophen-3(2H)-one,7-chloro-

- 2-Chlorothiophenol

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

7-Chlorobenzo[b]thiophene Preparation Products

7-Chlorobenzo[b]thiophene Literatura relevante

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

90407-14-0 (7-Chlorobenzo[b]thiophene) Productos relacionados

- 4764-17-4(3,4-Methylenedioxy Amphetamine Hydrochloride)

- 18913-98-9((2-methyl-1-phenylpropyl)hydrazine)

- 386279-15-8([(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate)

- 6934-38-9(H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt)

- 2649057-58-7(1,1,1,2-tetrafluoro-3-isocyanatobutane)

- 873885-04-2(2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide)

- 2171220-55-4((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid)

- 1805323-50-5(Ethyl 2,4-difluoro-3-(difluoromethyl)pyridine-5-acetate)

- 1599339-41-9(5-amino-4-chloro-2-propyl-2,3-dihydropyridazin-3-one)

- 768-49-0(2-Methyl-1-phenyl-1-propene (>85%))

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):166.0/580.0